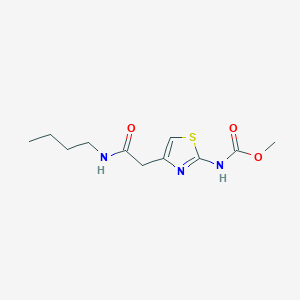
Methyl (4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)carbamate” is a chemical compound. It is related to a series of substituted benzo[d]thiazol-2-ylcarbamates that have been synthesized and evaluated for anticonvulsant activity .
Synthesis Analysis
The synthesis of related compounds, substituted benzo[d]thiazol-2-ylcarbamates, has been described in the literature . The structures of the synthesized compounds were confirmed based on their physical and spectral data .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds, substituted benzo[d]thiazol-2-ylcarbamates, have been described .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate, have been reported .Aplicaciones Científicas De Investigación
Antimicrobial Potential
Methyl (4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)carbamate has been investigated for its antimicrobial properties. In a study by Kumar et al., a series of thiazolidine-2,4-dione derivatives, including this compound, were synthesized and evaluated . The results indicated moderate to promising activity against selected microbial strains. Specifically:
Drug-Likeness (In-Silico ADME Studies)
To assess drug-likeness, in-silico ADME (absorption, distribution, metabolism, and excretion) parameters were studied. Fortunately, all the compounds, including Methyl (4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)carbamate, were found to be drug-like. This bodes well for their potential as therapeutic agents.
Propiedades
IUPAC Name |
methyl N-[4-[2-(butylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-3-4-5-12-9(15)6-8-7-18-10(13-8)14-11(16)17-2/h7H,3-6H2,1-2H3,(H,12,15)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEGRYKGCRGUPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=CSC(=N1)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

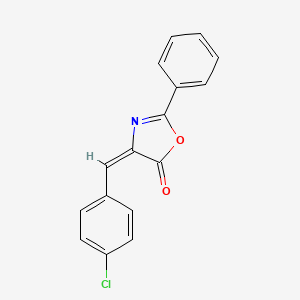
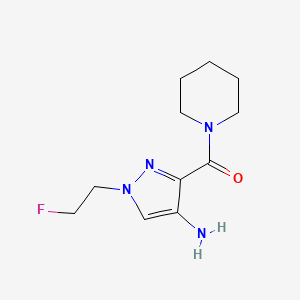
![4-[[(4-bromobenzoyl)amino]methyl]-N-[2-(cyclohexen-1-yl)ethyl]benzamide](/img/structure/B2499186.png)
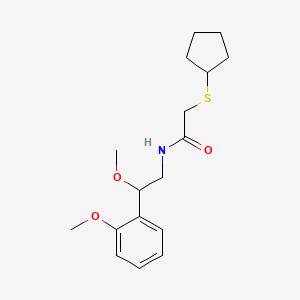
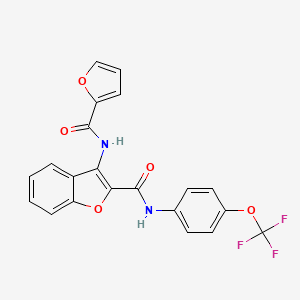
![4-bromo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2499195.png)
![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2499196.png)
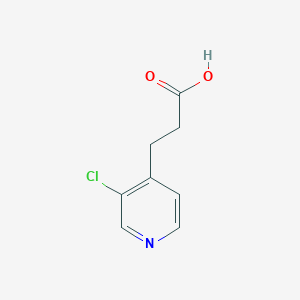
![ethyl 1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2499198.png)
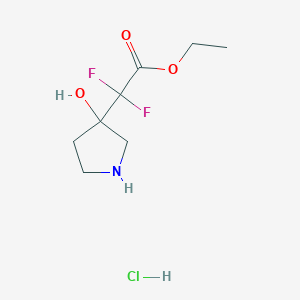
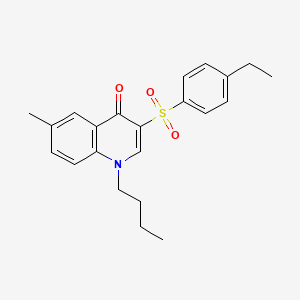
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylbenzamide](/img/structure/B2499204.png)
![Methyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2499205.png)
![1-[4-(4-methoxyphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2499207.png)